An In-depth Technical Guide to D-Galacturonic Acid Hydrate: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to D-Galacturonic Acid Hydrate: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Galacturonic acid, a sugar acid derived from the oxidation of D-galactose, is a fundamental building block of pectin, a major structural polysaccharide in the primary cell walls of terrestrial plants.[1][2] In its hydrated form, D-Galacturonic acid hydrate is a subject of significant interest across various scientific disciplines, including plant biology, microbiology, and pharmaceutical sciences. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of D-Galacturonic acid hydrate. It also details key experimental protocols for its analysis and explores its emerging applications in drug development.
Chemical Structure
D-Galacturonic acid can exist in both an open-chain and a cyclic (pyranose) form. The open-chain structure features an aldehyde group at the C1 position and a carboxylic acid group at the C6 position.[1] However, in solution and in its crystalline hydrated state, it predominantly exists in the more stable cyclic pyranose form. This cyclic structure arises from the intramolecular reaction between the aldehyde group at C1 and the hydroxyl group at C5.
The cyclization results in the formation of a new chiral center at C1, the anomeric carbon, leading to two diastereomers, or anomers: α-D-Galacturonic acid and β-D-Galacturonic acid. In the α-anomer, the hydroxyl group on the anomeric carbon is in an axial position, while in the β-anomer, it is in an equatorial position.[2] These anomers can interconvert in solution, a phenomenon known as mutarotation.
Caption: Interconversion between the open-chain and cyclic forms of D-Galacturonic acid.
Physicochemical Properties
The physicochemical properties of D-Galacturonic acid hydrate are crucial for its handling, analysis, and application. Key quantitative data are summarized in the tables below.
General Properties
| Property | Value | Reference(s) |
| IUPAC Name | (2S,3R,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | |
| CAS Number | 91510-62-2 (for monohydrate) | [3] |
| Molecular Formula | C₆H₁₂O₈ (monohydrate) | [4] |
| Molecular Weight | 212.15 g/mol (monohydrate) | [4] |
| Appearance | White to off-white crystalline powder | [5][6] |
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Melting Point | 156-159 °C | [4] |
| Solubility | Soluble in water and hot ethanol; slightly soluble in ethanol; insoluble in ether. Soluble in DMSO (approx. 5 mg/mL) and PBS (pH 7.2, approx. 5 mg/mL). | [4][7] |
| pKa | ~3.30 (Predicted) | [7] |
| Optical Rotation | α-form: [α]D²⁰ +98.0° → +50.9° (water); β-form: [α]D +27° → +55.6° (water) |
Biological Significance and Metabolism
D-Galacturonic acid is the primary monomeric unit of pectin, which constitutes a significant portion of the plant cell wall, providing structural support and regulating cell adhesion.[1][2] In plants, the biosynthesis of D-Galacturonic acid involves the epimerization of UDP-D-glucuronic acid to UDP-D-galacturonic acid.[3]
Microorganisms, particularly fungi and bacteria, have evolved specific metabolic pathways to utilize D-Galacturonic acid as a carbon source, which is abundant in decaying plant material. The catabolic pathways in fungi and bacteria differ.
Fungal Catabolism of D-Galacturonic Acid
In fungi, the pathway typically involves the reduction of D-Galacturonic acid to L-galactonate, followed by a series of enzymatic reactions leading to pyruvate and glycerol.[8][9]
Caption: Fungal metabolic pathway for D-Galacturonic acid.
Bacterial Catabolism of D-Galacturonic Acid
Bacteria typically employ an isomerase pathway, which converts D-Galacturonic acid into pyruvate and glyceraldehyde-3-phosphate through a series of intermediates.[1]
Caption: Bacterial metabolic pathway for D-Galacturonic acid.
Experimental Protocols
Accurate characterization and quantification of D-Galacturonic acid are essential for research and quality control. Below are detailed methodologies for key experiments.
Quantification by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of D-Galacturonic acid in hydrolyzed pectin samples.[10][11]
Workflow:
Caption: Workflow for HPLC quantification of D-Galacturonic acid.
Methodology:
-
Sample Preparation:
-
Accurately weigh the pectin-containing sample.
-
Perform enzymatic hydrolysis using a suitable pectinase to release D-Galacturonic acid monomers. A typical condition is incubation with pectinase at 50°C for 24 hours.[10]
-
After hydrolysis, centrifuge the sample to remove any solids.
-
Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.
-
-
HPLC Conditions:
-
Column: Aminex HPX-87H column.
-
Mobile Phase: 5 mM Sulfuric Acid.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 60°C.
-
Detector: Refractive Index Detector (RID).
-
-
Quantification:
-
Prepare a series of standard solutions of D-Galacturonic acid of known concentrations.
-
Inject the standards and the sample into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of D-Galacturonic acid in the sample by interpolating its peak area on the calibration curve.
-
Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of D-Galacturonic acid, including the determination of its anomeric configuration.[12][13]
Methodology:
-
Sample Preparation:
-
NMR Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).[13]
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the assignment of proton and carbon signals.
-
-
Data Analysis:
-
Assign the chemical shifts of the protons and carbons of the D-Galacturonic acid molecule.
-
The chemical shift and coupling constants of the anomeric proton (H1) can be used to determine the α and β configuration.
-
Identification by Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule and can be used for the identification of D-Galacturonic acid.[14]
Methodology:
-
Sample Preparation:
-
Prepare a KBr pellet by mixing a small amount of the D-Galacturonic acid hydrate sample with dry potassium bromide (KBr) and pressing it into a thin disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
-
FT-IR Data Acquisition:
-
Record the FT-IR spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups of D-Galacturonic acid, such as:
-
Broad O-H stretching band around 3400 cm⁻¹.
-
C-H stretching bands around 2900 cm⁻¹.
-
C=O stretching of the carboxylic acid group around 1730 cm⁻¹.
-
C-O stretching bands in the fingerprint region (1200-1000 cm⁻¹).
-
-
Applications in Drug Development
While pectin, the polymer of D-Galacturonic acid, has been extensively studied as a carrier for drug delivery due to its biocompatibility and gelling properties, the monomer itself also shows therapeutic potential.[15]
A study has shown that D-Galacturonic acid can ameliorate intestinal mucosal permeability and inflammation in a rat model of functional dyspepsia.[3][16] This suggests a potential role for D-Galacturonic acid in the development of new therapies for gastrointestinal disorders. Further research is needed to fully elucidate its mechanisms of action and explore its broader therapeutic applications.
Conclusion
D-Galacturonic acid hydrate is a molecule of fundamental importance in the plant kingdom and a compound with significant potential in various scientific and industrial applications. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, and biological roles. The outlined experimental protocols offer a practical resource for researchers working with this compound. As our understanding of its biological functions and potential therapeutic effects continues to grow, D-Galacturonic acid is poised to become an increasingly important molecule in the fields of biotechnology and pharmaceutical sciences.
References
- 1. Frontiers | A Novel D-Galacturonate Fermentation Pathway in Lactobacillus suebicus Links Initial Reactions of the Galacturonate-Isomerase Route With the Phosphoketolase Pathway [frontiersin.org]
- 2. acs.org [acs.org]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. D-Galacturonic acid monohydrate, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. D-(+)-半乳糖醛酸 一水合物 ≥97% (titration) | Sigma-Aldrich [sigmaaldrich.com]
- 7. D-GALACTURONIC ACID CAS#: 685-73-4 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Quantitative determination of galacturonic acid in pectin and pectin products by combined pectinase hydrolysis and HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. bmse000216 D-Galacturonic Acid at BMRB [bmrb.io]
- 14. researchgate.net [researchgate.net]
- 15. Pectin - Wikipedia [en.wikipedia.org]
- 16. D-galacturonic acid ameliorates the intestinal mucosal permeability and inflammation of functional dyspepsia in rats - Wu - Annals of Palliative Medicine [apm.amegroups.org]
